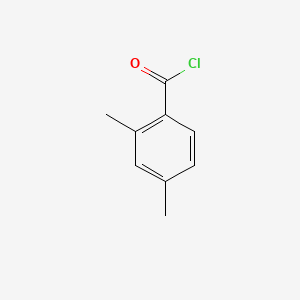

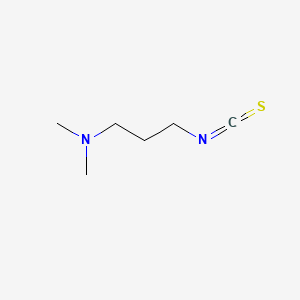

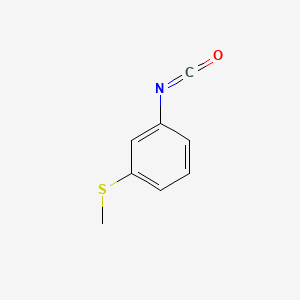

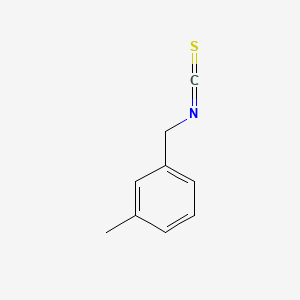

3-Methylbenzyl isothiocyanate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Methylbenzyl isothiocyanate involves various chemical reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas was achieved by reacting 2-methylbenzoyl isothiocyanate, 3-methylbenzoyl isothiocyanate, and 4-methylbenzoyl isothiocyanate with 4-aminotrifluorotoluene in dry tetrahydrofuran . Similarly, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea was carried out by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone to afford 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . These methods demonstrate the versatility of isothiocyanates in synthesizing various thiourea derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as FT-IR, Raman, multinuclear NMR, mass spectrometry, and X-ray single crystal diffraction. For example, the structural and conformational properties of certain thioureas were determined by X-ray single crystal diffraction, revealing different hydrogen bonds that significantly impact the FT-IR spectrum . The crystal structure of 3-methylbenzylammonium nitrate was determined to be monoclinic with space group Cc, and its structure was refined down to R = 0.057 and wR = 0.140 .

Chemical Reactions Analysis

The reactivity of isothiocyanate derivatives allows for the formation of various chemical bonds and structures. The reactions of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl) pyrimidine-2(1H)-thione with various isothiocyanates yielded new N,N'-disubstituted thioureas, demonstrating the nucleophilic addition of aminopyrimidine derivatives to isothiocyanates . These reactions typically occur at elevated temperatures without solvent and result in moderate yields due to the chemical behavior of the pyrimidine-2-thione towards the isothiocyanates.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. For instance, the vibrational spectral characteristics of the thioureas were investigated by FT-IR and Raman, along with quantum chemical calculations . The thermal analysis of 3-methylbenzylammonium nitrate indicated its melting at 395 K followed by rapid decomposition around 495 K . The electronic calculations, including HOMO and LUMO energy levels, and thermodynamic properties such as heat capacity, entropy, and enthalpy, were calculated using density functional theory (DFT) . These studies provide insights into the stability and reactivity of the compounds.

Aplicaciones Científicas De Investigación

Isothiocyanates are highly reactive organo-sulphur phytochemicals that are products of the hydrolysis of glucosinolates, which are mainly present in cruciferous vegetables . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .

-

Anticancer Properties

-

Anti-Inflammatory Properties

-

Antimicrobial Properties

- Isothiocyanates have been found to exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .

- They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .

- They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .

Safety And Hazards

Propiedades

IUPAC Name |

1-(isothiocyanatomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXFAFWRXGFTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190457 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzyl isothiocyanate | |

CAS RN |

3696-66-0 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.